molecular formula C7H12F2N2O B1450492 2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone CAS No. 1783441-58-6

2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone

Cat. No.: B1450492
CAS No.: 1783441-58-6
M. Wt: 178.18 g/mol
InChI Key: ZAILTSQNHCUFAH-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is a chemical compound with the molecular formula C7H12F2N2O. It is characterized by the presence of an amino group and a difluoropiperidine moiety.

Scientific Research Applications

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety information and potential hazards associated with “2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone typically involves the reaction of 4,4-difluoropiperidine with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and difluoropiperidine moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one
  • 1-(4,4-Difluoropiperidin-1-yl)ethanone
  • 2-(4,4-Difluoropiperidin-1-yl)acetic acid
  • 2-(4,4-Difluoropiperidin-1-yl)aniline

Uniqueness

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidine moiety enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)1-3-11(4-2-7)6(12)5-10/h1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAILTSQNHCUFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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